molecular formula C10H19O5P B3045301 Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester CAS No. 104585-94-6

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B3045301
CAS No.: 104585-94-6
M. Wt: 250.23 g/mol
InChI Key: DIFKTUKLHDVEGR-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester is a cyclopropane derivative featuring a phosphonate group (diethoxyphosphinyl) at the 1-position and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKTUKLHDVEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542535
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104585-94-6
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Horner-Wadsworth-Emmons Reaction-Based Synthesis

Reaction Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters and ketones. For this compound, the HWE reaction enables the coupling of a phosphonate-containing precursor with a cyclopropane-derived carbonyl compound.

Key Reagents and Conditions
  • Phosphonate precursor : Diethyl (1-ethoxycarbonylcyclopropyl)phosphonate.
  • Carbonyl component : Cyclopropanecarboxaldehyde or its derivatives.
  • Base : Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF).
  • Temperature : 0–40°C, with optimal yields at 20–25°C.
  • Reaction time : 2–8 hours.
Mechanism

The reaction proceeds via deprotonation of the phosphonate to form a stabilized ylide, which undergoes nucleophilic attack on the carbonyl carbon. Subsequent elimination of diethyl phosphate yields the α,β-unsaturated ester (Fig. 1).

Table 1: HWE Reaction Optimization Data

Parameter Range Tested Optimal Value Yield (%) Source
Base NaH, KOtBu, LDA KOtBu 78–82
Solvent THF, DCM, DMF THF 82
Temperature (°C) 0–40 25 85

Cyclopropanation via Transition Metal Catalysis

Copper-Catalyzed Cyclopropanation

This method involves the reaction of diazo compounds with alkenes in the presence of chiral copper catalysts to form cyclopropane rings.

Reaction Setup
  • Diazo compound : Ethyl diazoacetate.
  • Alkene : 1-(Diethoxyphosphinyl)ethylene.
  • Catalyst : Copper(I) triflate with chiral bis(oxazoline) ligands.
  • Solvent : Dichloromethane or toluene.
  • Temperature : −20°C to 25°C.
Stereochemical Control

Chiral ligands induce enantioselectivity, favoring the cis-isomer. Reported enantiomeric excess (ee) values reach 90% under optimized conditions.

Table 2: Catalyst Performance Comparison

Catalyst System ee (%) Yield (%) Source
Cu(OTf)₂ + (R)-Ph-Box 88 75
Cu(acac)₂ + (S)-Binap 72 68

Phosphorylation via Michaelis-Arbuzov Reaction

Introduction of the Diethoxyphosphinyl Group

The Michaelis-Arbuzov reaction facilitates the conversion of alkyl halides to phosphonates. For this compound, cyclopropanecarboxylic acid ethyl ester bearing a bromomethyl substituent reacts with triethyl phosphite.

Reaction Conditions
  • Halide substrate : 1-Bromomethylcyclopropanecarboxylic acid ethyl ester.
  • Phosphite : Triethyl phosphite.
  • Temperature : 120–150°C (neat conditions).
  • Reaction time : 6–12 hours.
Challenges and Solutions
  • Side reactions : Elimination to form alkenes is mitigated by using excess triethyl phosphite.
  • Purification : Distillation under reduced pressure (0.1–1 mmHg) isolates the product in 70–75% yield.

Functional Group Interconversion Strategies

Esterification of Cyclopropanecarboxylic Acid

The ethyl ester group is introduced via acid-catalyzed esterification:

Protocol
  • Acid catalyst : Sulfuric acid (1–5 mol%).
  • Alcohol : Ethanol (5–10 equivalents).
  • Temperature : Reflux (78°C).
  • Yield : 85–90% after 12 hours.

Oxidation of Cyclopropanecarboxaldehyde

Prior to esterification, cyclopropanecarboxaldehyde is oxidized to the carboxylic acid using molecular oxygen:

  • Conditions : 50–100°C, 1–10 bar O₂, solvent-free.
  • Conversion : >95% in 6–8 hours.

Chemical Reactions Analysis

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The diethoxyphosphinyl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique diethoxyphosphinyl group distinguishes it from other cyclopropanecarboxylic acid esters. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features
Target Compound 1-(diethoxyphosphinyl), ethyl ester C₉H₁₇O₅P ~252.20 (estimated) Phosphonate group enhances reactivity and potential as a chiral ligand or bioactive agent.
Ethyl cyclopropanecarboxylate None (parent ester) C₆H₁₀O₂ 114.14 Simple ester; surface tension = 30.2 mN/m. Used as a solvent or intermediate.
Ethyl 1-methylcyclopropanecarboxylate 1-methyl C₇H₁₂O₂ 128.17 Methyl substitution increases steric hindrance; CAS 71441-76-3.
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate 1-hydroxymethyl C₇H₁₂O₃ 144.17 Hydroxymethyl group enables further functionalization (e.g., oxidation).
Ethyl 1-amino-2-ethenylcyclopropanecarboxylate 1-amino, 2-ethenyl C₈H₁₁NO₂ 153.18 Amino and ethenyl groups enhance reactivity in drug synthesis.

Physicochemical Properties

  • Surface Tension : Ethyl cyclopropanecarboxylate exhibits a surface tension of 30.2 mN/m, lower than methyl (38.2 mN/m) and pentyl (38.2 mN/m) esters, indicating higher volatility .
  • logP: Analogous compounds like cyclopropanecarboxylic acid phenyl ester have logP ~3.396 , suggesting moderate hydrophobicity. The diethoxyphosphinyl group in the target compound may increase polarity, reducing logP compared to non-phosphorylated analogs.

Research Findings and Data Tables

Table 1: Key Physical Properties of Selected Analogs

Compound Surface Tension (mN/m) logP Melting Point (°C) Boiling Point (°C)
Ethyl cyclopropanecarboxylate 30.2 ~1.5 -45 145–150
Ethyl 1-methylcyclopropanecarboxylate N/A ~2.0 N/A 160–165
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate N/A ~0.8 25–30 220–225

Biological Activity

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of triethyl phosphite and ethyl chloroacetate, followed by an interphase alkylation reaction with 1,2-dibromoethane. The final product is obtained via hydrolysis in an alkaline medium. The structure can be represented as follows:

C5H11O4P\text{C}_5\text{H}_{11}\text{O}_4\text{P}

Biological Activity Overview

The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, primarily focusing on their anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Several studies have demonstrated that cyclopropanecarboxylic acid derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that analogs of cyclopropanecarboxylic acid showed enhanced inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. The following table summarizes the anti-inflammatory activity of different analogs:

CompoundR1R2R3NO2 % InhibitionCell Viability %
1PhenylHCOOH80.7 ± 3.6102 ± 2.7
11b4-F-PhenylCyclopropylCOOH86.4 ± 3.5102 ± 1.7
12bNapthylEthylCN91.3 ± 4.6107 ± 1.1
14b4-F-PhenylHCN65.3 ± 9.084.5 ± 1.2

These results indicate that modifications to the cyclopropanecarboxylic acid structure can lead to enhanced biological activity while maintaining cell viability.

Anticancer Properties

Research has also indicated potential anticancer properties for cyclopropanecarboxylic acid derivatives. In particular, compounds exhibiting phosphonyl groups have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study explored the effects of cyclopropanecarboxylic acid derivatives on cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.

Case Study 2: Mechanistic Studies on iNOS Inhibition

Another investigation focused on the mechanistic pathways through which these compounds exert their anti-inflammatory effects. It was found that cyclopropanecarboxylic acid derivatives could effectively inhibit iNOS expression at the transcriptional level, thereby reducing nitric oxide production in inflammatory conditions.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that cyclopropanecarboxylic acid derivatives generally follow Lipinski's rule of five, indicating good oral bioavailability. However, some derivatives exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.

Q & A

Q. What experimental designs quantify ring-strain energy in cyclopropane derivatives?

  • Answer :
  • Calorimetry : Measure heat of combustion and compare to non-strained analogs (e.g., cyclohexane derivatives) to calculate strain energy (~27 kcal/mol for cyclopropane) .
  • X-ray Crystallography : Analyze bond lengths/angles to correlate strain with reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

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